Product packaging for Ciladopa(Cat. No.:CAS No. 80109-27-9)

Ciladopa

Cat. No.: B1217793
CAS No.: 80109-27-9
M. Wt: 370.4 g/mol
InChI Key: SGEKLKJQLHJVDK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciladopa, also known by its developmental code AY-27,110, is a chemically novel dopaminergic agonist that was investigated as a potential anti-Parkinsonian agent . Its chemical structure is similar to dopamine, and it acts as a partial dopamine agonist with direct-acting properties on central dopaminergic receptors, specifically binding to D-2 dopamine receptors in the mammalian caudate nucleus . In clinical trials involving patients with advanced Parkinson's disease who were no longer responding satisfactorily to levodopa, this compound demonstrated significant research value. When added to existing levodopa regimens, it led to a statistically significant decrease in symptoms on disability scales and increased the mean number of daily "on" hours without increasing dyskinesias . Preclinical studies showed that this compound could induce contralateral rotation in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, a classic model for evaluating potential Parkinson's disease therapies . Unlike full agonists, this compound induced stereotyped behavior in animal models but typically did not produce a maximum behavioral response like stereotyped gnawing, reinforcing its classification as a partial agonist . It is crucial for researchers to note that while this compound showed promising effects, all human clinical investigations were discontinued. This discontinuation was due to findings of microscopic testicular tumors in some rodent species during safety studies . Consequently, this compound is presented for research applications only, to aid in the study of dopaminergic pathways and partial agonist mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O4 B1217793 Ciladopa CAS No. 80109-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80109-27-9

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1

InChI Key

SGEKLKJQLHJVDK-LJQANCHMSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Synonyms

2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
AY 27110
AY-27110
ciladopa

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Ciladopa

Established Synthetic Pathways for Ciladopa

While multiple synthetic routes for troponylpiperazine derivatives may exist, a described pathway for the synthesis of carbon-14 (B1195169) labeled this compound provides insight into the chemical transformations involved. osti.govgoogle.com This particular synthesis was achieved in a sequence of six steps. google.com

A key intermediate in a reported synthesis of this compound is (7-14C)Acetoveratrole, which is obtained from veratric acid. google.com This intermediate is then subjected to bromination and subsequently coupled with a troponylpiperazine salt. google.com This coupling step is followed by a reduction of the resulting ketone intermediate. google.com The specific reaction conditions for each step, including temperatures, solvents, and catalysts, are critical for achieving the desired product and are detailed within the established synthetic protocols.

The dopaminergic activity of this compound is dependent on its absolute stereochemistry. wikipedia.orgnih.gov A stereospecific reduction step is employed in the synthesis to obtain the desired S(-) enantiomer of this compound. osti.govgoogle.com This has been achieved through a microbiological reduction of a ketone intermediate. google.com Stereoselective synthesis is a critical aspect of producing pharmacologically active compounds with defined biological profiles.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure influence its biological activity. cdnsciencepub.comarxiv.orgbeilstein-journals.org For this compound and its analogs, SAR studies have aimed to elucidate the structural features responsible for their dopaminergic effects. nih.gov

Modifications to the substituents on the phenyl ring and the troponylpiperazine core of this compound analogs have been shown to impact their preclinical activity. wikipedia.orgnih.gov SAR studies have established that the dopaminergic activity is dependent on both the relative and absolute stereochemistry of the molecule. wikipedia.orgnih.gov Preclinical evaluation of these analogs often involves assessing their ability to induce characteristic dopaminergic behaviors in animal models, such as stereotyped behavior and contralateral rotation in unilaterally lesioned rats. nih.govwikidoc.org The capacity to suppress elevated serum prolactin levels has also been used as a measure of dopaminergic activity. nih.gov Studies have compared the potency of this compound analogs to known dopamine (B1211576) agonists like bromocriptine (B1667881). nih.gov

Design and Synthesis of Novel this compound Derivatives for Preclinical Evaluation

Research into this compound and similar compounds is ongoing, with efforts aimed at uncovering their therapeutic potential. ontosight.ai The design and synthesis of novel derivatives of compounds like this compound are explored for their potential neuroprotective, anti-inflammatory, or neurotransmitter-modulating properties. ontosight.ai Piperazine (B1678402) derivatives, which are part of the this compound structure, are known to interact with various biological targets, including receptors and enzymes. ontosight.ai

Studies have involved the synthesis and evaluation of N-aralkyltroponylpiperazine derivatives, which are related to this compound, to assess their dopaminergic activity. nih.gov These studies have indicated that potent dopaminergic activity is dependent on the presence of both a substituted phenyl and a troponylpiperazine moiety. nih.gov Furthermore, the dopaminergic activity is influenced by relative and absolute stereochemistry. nih.gov

Preclinical pharmacological studies on this compound have suggested it possesses antiparkinsonian activity. ncats.ioncats.io While this compound itself was discontinued (B1498344) from clinical use due to concerns observed in rodent studies wikipedia.orgnih.govcambridge.org, the exploration of its structure has contributed to the development of other dopamine agonists. nih.gov

The synthesis of related compounds, such as (R,R)-4-propyl-9-hydroxynaphthoxazine ((+)-PHNO), a potent dopamine agonist, has been achieved through enantioselective synthesis routes. acs.orgacs.org One such method involves starting with a homotyrosine derivative. acs.org The process for converting an amide intermediate to (+)-PHNO has been simplified and optimized. acs.org Radiosynthesis of [11C]-(+)-PHNO, a D2/3 agonist PET radioligand, has also been described, involving the reaction of [11C]propionyl chloride with a naphthoxazine precursor followed by reduction. researchgate.netnih.gov This highlights the ongoing work in synthesizing modified structures based on the core elements of compounds like this compound for preclinical evaluation as radiotracers and potential therapeutic agents. researchgate.netnih.govsnmjournals.org

The design of novel dopamine D2 receptor ligands, including those with functional selectivity, is an active area of research, with potential applications in treating central nervous system disorders. google.comgoogle.com This research often involves modifying functional groups and exploring different structural elements to achieve desired pharmacological profiles. google.comgoogle.comgoogleapis.com

Preclinical Pharmacological Characterization of Ciladopa

Receptor Binding and Selectivity Profiles of Ciladopa

Understanding the receptor binding profile of a compound is crucial for determining its potential therapeutic effects and possible off-target interactions. Studies on this compound focused on its affinity and selectivity for various neurotransmitter receptors, with a particular emphasis on dopamine (B1211576) receptor subtypes.

Dopamine Receptor Subtype Affinities and Selectivity (e.g., D1, D2, D3)

Dopamine receptors are G protein-coupled receptors divided into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These receptors play critical roles in motor function, motivation, cognition, and endocrine regulation. frontiersin.org this compound has been characterized as a dopamine agonist. wikipedia.orgcambridge.org While specific detailed binding affinity (Ki) data across all dopamine receptor subtypes for this compound were not extensively found in the search results, its classification as a dopamine agonist implies interaction with these receptors. Some research indicates that non-ergoline dopamine receptor agonists, a class that includes this compound, may exhibit higher binding affinity for D3 receptors compared to D2 receptors. wikipedia.org This is attributed to the significant sequence homology between D2 and D3 receptors, particularly in their transmembrane domains. wikipedia.org

Ligand-Receptor Interaction Dynamics and Signaling Pathways

The interaction of a ligand with its receptor triggers a cascade of intracellular events. Characterizing these dynamics and the subsequent signaling pathways is essential for understanding a compound's functional effects at the cellular level.

Downstream Intracellular Signaling Cascades Modulated by this compound

Dopamine receptors, being G protein-coupled receptors, mediate their effects through intracellular signaling cascades. frontiersin.orgmerckmanuals.com D1-like receptors (D1 and D5) are primarily coupled to Gαs/olf proteins, which stimulate adenylyl cyclase and increase intracellular levels of cyclic AMP (cAMP). frontiersin.orgwikipedia.orgmdpi.comacnp.org D2-like receptors (D2, D3, and D4), on the other hand, are mainly coupled to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. frontiersin.orgwikipedia.orgmdpi.com The modulation of adenylyl cyclase activity and subsequent changes in cAMP levels are key downstream events for dopamine receptor activation. wikipedia.orgacnp.org While specific details on how this compound, as a dopamine agonist (and partial agonist), precisely modulates these downstream cascades were not extensively detailed in the search results, its action on dopamine receptors would inherently involve these G protein-mediated pathways. The downstream effects of altered cAMP levels can influence various cellular processes through protein phosphorylation and other mechanisms. nih.govlumenlearning.com Other signaling pathways potentially modulated by GPCR activation include those involving phospholipase C, diacylglycerol (DAG), inositol (B14025) trisphosphate (IP3), and calcium mobilization, as well as MAPK/ERK pathways. nih.govlumenlearning.commdpi.compressbooks.pubcreative-diagnostics.com

In Vitro Cellular Pharmacology of this compound

In vitro studies are fundamental for characterizing the direct effects of a compound on cells expressing the target receptors. Research on this compound has included in vitro techniques to evaluate its pharmacological properties. nih.gov These studies are crucial for assessing receptor binding affinities and functional activity in a controlled environment. While the search results indicate that in vitro studies were conducted as part of the preclinical evaluation of this compound and related compounds, detailed descriptions of specific in vitro cellular pharmacology experiments beyond receptor binding assays were not prominently featured. nih.gov However, the evaluation of dopamine agonist activity and receptor binding affinities, as mentioned in previous sections, would have relied heavily on in vitro methodologies using cells or membrane preparations expressing the relevant dopamine receptor subtypes. nih.govuni-regensburg.de

Effects on Neuronal Cell Cultures and Synaptic Function

Studies utilizing neuronal cell cultures provide a controlled environment to investigate the direct effects of compounds on neuronal viability, function, and the intricate processes of synaptic transmission frontiersin.org. In vitro techniques, including those involving cell cultures, were employed in the preclinical evaluation of this compound and related compounds technologynetworks.comnih.gov. These methods allow for the assessment of a compound's impact at the cellular level, including its interaction with receptors and influence on cellular signaling pathways technologynetworks.com.

Synaptic function involves the release of neurotransmitters from a presynaptic neuron, their diffusion across the synaptic cleft, and binding to specific receptors on a postsynaptic neuron, leading to a cellular response derangedphysiology.comsaskoer.ca. It also includes mechanisms for terminating the signal, such as reuptake of neurotransmitters into the presynaptic neuron or glial cells, or enzymatic degradation derangedphysiology.com. While specific detailed findings on this compound's direct effects on parameters like quantal size or vesicle dynamics in neuronal cell cultures were not extensively detailed in the available information, the evaluation of dopaminergic activity and receptor binding affinity in vitro indicates that such cellular-level assessments were part of its characterization nih.gov. Cell culture models, including co-cultures of neurons and glial cells, are recognized tools for studying neuronal function and can reveal effects on synapses frontiersin.org.

Modulation of Neurotransmitter Release and Uptake in Preclinical Models

This compound functions as a dopamine agonist, meaning it activates dopamine receptors wikipedia.orgwikipedia.orgwikipedia.org. Preclinical models, particularly rodent models of Parkinson's disease induced by neurotoxins like 6-hydroxydopamine (6-OHDA), were crucial in evaluating this compound's dopaminergic activity in a complex biological system wikipedia.orgcambridge.orgnih.govresearchgate.netnih.gov.

In rats with unilateral 6-OHDA lesions of the nigrostriatal dopamine pathway, a common model used to assess the efficacy of dopaminergic agents, this compound was evaluated for its ability to induce contralateral rotational behavior nih.gov. This behavior is considered an indicator of dopamine receptor stimulation in the denervated striatum researchgate.net. Studies compared the potency of this compound and its analogues to other known dopaminergic agents, such as bromocriptine (B1667881), in these animal models nih.gov. The results indicated that the potency of some this compound analogues was comparable or superior to that of bromocriptine in inducing this dopaminergic activity nih.gov. Potent dopaminergic activity was found to be dependent on the presence of both a substituted phenyl and a troponylpiperazine moiety in the compound's structure, and stereochemistry also played a role nih.gov.

Assessment of this compound's Activity in Isolated Tissue Preparations

Isolated tissue preparations are a fundamental tool in in vitro pharmacology, allowing researchers to study the effects of drugs on specific tissues and receptor systems outside the complexity of a living organism technologynetworks.comslideshare.netuah.es. These preparations can include various tissues known to express target receptors, such as brain tissue, vas deferens, or intestinal strips mdpi.comslideshare.netuah.es.

In the preclinical characterization of this compound and its related compounds, selected potent analogues were assayed for their binding affinity to dopamine (DA) and alpha 1-adrenergic receptors nih.gov. This type of assay, often performed using membrane preparations from relevant tissues, falls under the category of studies conducted with isolated tissue components google.com. Assessing binding affinity provides crucial information about a compound's potential to interact with specific receptors, which is a key aspect of its pharmacological profile technologynetworks.com. The results of these binding assays contributed to understanding the structure-activity relationship of the synthesized N-aralkyltroponylpiperazine derivatives, including this compound nih.gov.

Preclinical Pharmacokinetics and Metabolism of Ciladopa

Absorption and Distribution Studies in Preclinical Animal Models

Comprehensive data on the absorption and distribution of ciladopa in preclinical animal models is not available in the public domain.

Tissue Distribution Patterns in Various Animal Species

Specific studies detailing the tissue distribution patterns of this compound in various animal species such as rats, mice, or monkeys have not been published.

Blood-Brain Barrier Penetration in Animal Models

For a centrally acting agent like this compound, penetration of the blood-brain barrier (BBB) is a critical factor for its pharmacological activity. However, specific preclinical studies quantifying the extent and rate of this compound's passage across the BBB in animal models are not publicly documented.

Metabolic Pathways and Metabolite Identification of this compound in Preclinical Systems

The precise metabolic fate of this compound in preclinical systems has not been extensively reported.

Enzymatic Biotransformation in Liver Microsomes and Animal Homogenates

Detailed studies on the enzymatic biotransformation of this compound in liver microsomes or other tissue homogenates from preclinical species are not described in the available literature. Such studies would typically involve incubating the compound with these preparations to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

Characterization of Major and Minor Metabolites

The structural identification of major and minor metabolites of this compound from in vivo or in vitro preclinical studies has not been publicly disclosed.

Ciladopa in Preclinical Models of Neurological Disorders

Efficacy in Animal Models of Parkinson's Disease

Preclinical research on ciladopa has largely focused on its ability to ameliorate the motor deficits characteristic of Parkinson's disease using established animal models. These models aim to replicate aspects of the dopaminergic degeneration observed in PD patients.

Behavioral Assessments in Lesioned Rodent Models (e.g., 6-OHDA, Reserpine)

Rodent models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or reserpine (B192253), are commonly used to evaluate the behavioral effects of potential therapeutic agents. cas.czconductscience.com The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, particularly in the substantia nigra, leading to motor deficits. cas.czconductscience.comwikipedia.orgtocris.com Reserpine depletes monoamine neurotransmitters, including dopamine (B1211576), from synaptic vesicles, also resulting in parkinsonian-like symptoms. conductscience.comwikipedia.orgmims.comfishersci.ca

In rats with unilateral lesions of the substantia nigra induced by 6-OHDA, this compound caused contralateral rotation, a behavioral measure indicative of dopaminergic stimulation in the lesioned hemisphere. nih.gov this compound also induced stereotyped behavior in both rats and guinea pigs. nih.gov However, unlike apomorphine, this compound did not elicit a maximum behavioral response, such as stereotyped gnawing. nih.gov

Pretreatment with haloperidol (B65202) and sulpiride (B1682569), known dopamine receptor antagonists, blocked the behavioral effects induced by this compound. nih.gov Conversely, pretreatment with reserpine and alpha-methyl-p-tyrosine did not alter the behavioral effects of this compound. nih.gov Small doses of this compound were observed to decrease locomotor activity in rats, an effect potentially mediated by presynaptic autoreceptors. nih.gov Chronic administration of both subthreshold and suprathreshold doses of this compound did not induce behavioral supersensitivity in these models. nih.gov

Interactive Data Table: Behavioral Effects of this compound in Rodent Models

Animal Model (Lesion)Behavioral AssessmentThis compound EffectNotes
6-OHDA-lesioned ratsContralateral rotationInduced rotationIndicates dopaminergic stimulation in lesioned hemisphere. nih.gov
Rats & Guinea PigsStereotyped behaviorInduced stereotyped behaviorDid not produce maximum response (e.g., gnawing) like apomorphine. nih.gov
RatsLocomotor activity (small doses)Decreased activityPresumably mediated by presynaptic autoreceptors. nih.gov
RatsBehavioral supersensitivityFailed to induce with chronic administrationTested with subthreshold and suprathreshold doses. nih.gov

Neurochemical and Neuropathological Correlates in Animal Models

Studies have also investigated the neurochemical effects of this compound in animal models. This compound has been shown to bind to D-2 dopamine receptors in the mammalian caudate nucleus. nih.gov This binding suggests that this compound directly stimulates central dopaminergic receptors. nih.gov The observation that this compound's behavioral effects were blocked by haloperidol and sulpiride further supports its interaction with dopamine receptors. nih.gov

While the provided information confirms this compound's interaction with dopamine receptors and its behavioral outcomes in lesioned models, detailed data on neuropathological changes directly attributable to this compound treatment in these preclinical models is not extensively available within the provided context. The focus of the available research appears to be primarily on the behavioral and receptor binding profiles.

Comparative Studies with Other Dopamine Agonists in Animal Models

This compound has been compared to other dopamine agonists in preclinical settings to understand its relative efficacy and pharmacological properties. Comparisons with apomorphine, an established dopamine agonist, revealed differences in the maximal behavioral response elicited. nih.govwikipedia.org Unlike apomorphine, which can induce stereotyped gnawing, this compound did not produce this maximum behavioral effect. nih.gov

Potential Preclinical Applications Beyond Parkinson's Disease

While the primary focus of preclinical research on this compound has been Parkinson's disease, its activity as a dopamine agonist suggests potential applications in other neurological conditions involving dopaminergic dysfunction.

Exploration in Models of Other Dopamine-Related Neurological Conditions

The provided search results primarily highlight this compound's evaluation in Parkinson's disease models. There is limited specific information within the provided context regarding the exploration of this compound in preclinical models of other dopamine-related neurological conditions beyond PD. The available data focuses heavily on its effects within the context of parkinsonian symptoms and dopamine receptor interactions relevant to PD.

Investigation of Neuroprotective Properties in Preclinical Models

Information specifically detailing the investigation of this compound's neuroprotective properties in preclinical models is not extensively present in the provided search results. The studies primarily describe its symptomatic effects as a dopamine agonist in models of established dopaminergic degeneration. Further research would be required to determine if this compound possesses significant neuroprotective capabilities in addition to its symptomatic effects.

Molecular and Cellular Mechanisms of Ciladopa Action

Identification and Validation of Ciladopa's Primary and Secondary Molecular Targets

This compound is characterized as a dopamine (B1211576) agonist wikipedia.orgncats.io. The primary molecular targets for dopamine agonists are dopamine receptors, which are G protein-coupled receptors prominent in the central nervous system wikipedia.orgwikipedia.orgmdpi.com. There are at least five subtypes of dopamine receptors: D1, D2, D3, D4, and D5 wikipedia.org. These are categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), based on their signaling mechanisms wikipedia.orgwikipedia.orgmdpi.com. D1-like receptors are typically coupled to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP, while D2-like receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP wikipedia.orgwikipedia.orgmdpi.com.

Research indicates that this compound influences dopaminergic mechanisms in animals ncats.io. While general information on dopamine agonists points to D2-like receptors as primary targets wikipedia.org, specific details regarding this compound's affinity and efficacy across all five dopamine receptor subtypes (D1-D5) as primary targets are not extensively detailed in the provided search results. One source indicates the Dopamine D2 receptor as a primary target for this compound ncats.io. Dopamine agonists, including those with dihydrexidine (B1670578) structures similar to some compounds mentioned alongside this compound, can show selectivity for D1-like receptors over D2-like receptors, or exhibit functional selectivity wikipedia.org.

Secondary targets for this compound are not explicitly identified in the provided search results. However, the chemical structure of this compound, which includes a piperazine (B1678402) ring, suggests potential interactions with various biological targets, including receptors and enzymes, which could influence neurological and psychiatric conditions ontosight.ai. Some dopamine drugs are known to bind to alpha-2 adrenergic receptors and serotonin (B10506) receptors in addition to dopamine receptors mdpi.com.

Gene Expression and Proteomic Changes Induced by this compound in Preclinical Systems

Studies on L-DOPA treatment in rodent models of dopaminergic neuron loss have shown changes in gene expression in areas like the frontal cortex and striatum nih.govbiorxiv.orgnih.govbiorxiv.org. These changes can include alterations in immediate early genes (IEGs) such as Fos, Egr1, and Junb, which are rapidly induced by neuronal activity biorxiv.orgnih.govbiorxiv.org. L-DOPA has been shown to induce activity-dependent gene expression, primarily through the sensitization of D1 receptors in the nigrostriatal pathway biorxiv.org. These changes can be widespread, affecting various brain regions and potentially involving non-neuronal cells like immune or endothelial cells nih.gov.

Proteomic studies in the context of neurodegenerative diseases, while not specific to this compound, highlight the utility of analyzing protein changes in preclinical systems to understand disease mechanisms and identify potential therapeutic targets medrxiv.orgnih.govnautilus.biomedrxiv.org. These studies can reveal alterations in protein modules associated with specific cell types and biological functions nautilus.biomedrxiv.org. Integrated multiomics approaches, combining proteomic and transcriptomic data, can help identify disrupted pathways and regulatory mechanisms nautilus.bioacs.org.

While direct evidence for this compound's effects on gene expression and proteomic profiles is not present, its action as a dopamine agonist suggests it could induce similar activity-dependent molecular changes in target neurons, particularly those expressing the dopamine receptor subtypes it interacts with.

Role of Specific Dopamine Receptor Subtypes in Mediating this compound's Preclinical Effects

This compound is described as a dopamine agonist wikipedia.orgncats.io. Dopamine agonists exert their effects by activating dopamine receptors wikipedia.org. The five subtypes (D1, D2, D3, D4, D5) mediate different physiological functions and have distinct pharmacological properties and distributions wikipedia.orgmdpi.comnews-medical.netacnp.org.

The D1-like family (D1 and D5) stimulates adenylyl cyclase, increasing cAMP, while the D2-like family (D2, D3, D4) inhibits it wikipedia.orgwikipedia.orgmdpi.commetu.edu.tr. D1 receptors are highly expressed in the basal ganglia and prefrontal cortex and are involved in memory, learning, and locomotor activity wikipedia.orgwikipedia.orgacnp.org. D2 receptors are also highly expressed in the basal ganglia and nucleus accumbens and are the primary target for many antipsychotic drugs wikipedia.orgacnp.orgmetu.edu.trwikidoc.org. D3 receptors are found at lower levels, primarily in limbic areas, though some are in motor-related regions news-medical.net. D4 receptors are highly concentrated in the cerebral cortex, amygdala, hypothalamus, and pituitary, with lower levels in the striatum compared to D1 and D2 mdpi.com. D5 receptors have similar pharmacological properties to D1 and are expressed in areas like the nucleus of the thalamus and hippocampus news-medical.netmetu.edu.tr.

As a dopamine agonist, this compound is expected to bind to and activate one or more of these receptor subtypes. The provided information specifically mentions the Dopamine D2 receptor as a primary target ncats.io. Dopamine agonists used for Parkinson's disease primarily target D2-type receptors wikipedia.org. Preclinical pharmacological studies suggested this compound had antiparkinsonian activity, similar to bromocriptine (B1667881), another dopamine agonist ncats.io. Bromocriptine is an ergoline-derived agonist that targets D2-type receptors wikipedia.org.

Interplay of this compound with Endogenous Neurotransmitter Systems and Regulatory Networks

This compound's action as a dopamine agonist inherently involves interplay with the endogenous dopaminergic system. By activating dopamine receptors, this compound mimics the effects of the endogenous neurotransmitter dopamine wikipedia.org. This can influence downstream signaling pathways and neuronal activity regulated by dopamine.

Beyond the direct interaction with dopamine receptors, this compound's effects can extend to other neurotransmitter systems due to the complex interconnectedness of neuronal networks in the brain, particularly in areas like the basal ganglia which are crucial for motor control and affected in conditions like Parkinson's disease nih.govfrontiersin.org. Interactions between dopaminergic, serotonergic, glutamatergic, and GABAergic systems control the activity of striatal neurons nih.govfrontiersin.org.

For instance, serotonergic neurons can convert L-DOPA (a precursor to dopamine) into dopamine, influencing dopamine release nih.govfrontiersin.org. While this compound is a direct agonist rather than a precursor, its modulation of dopamine receptors could indirectly influence the activity and interaction of these other neurotransmitter systems. Some dopamine drugs have been noted to bind to alpha-2 adrenergic and serotonin receptors mdpi.com.

The concept of regulatory networks in neuroscience involves the complex interactions between genes, proteins, and signaling molecules that govern cellular function and behavior acs.orgnih.gov. This compound, by activating dopamine receptors, would likely influence these networks. Activation of dopamine receptors can lead to changes in intracellular signaling cascades, gene expression, and protein activity, thereby modulating neuronal circuits wikipedia.orgwikipedia.org. For example, D1 receptor activation can stimulate adenylyl cyclase and influence gene expression changes related to addiction in the nucleus accumbens wikipedia.orgwikipedia.org. D2 receptor signaling can mediate the activity of proteins like protein kinase B and GSK-3 wikipedia.org.

While specific details on how this compound modulates entire regulatory networks are not available in the provided results, its known mechanism of action as a dopamine agonist implies its involvement in the intricate interplay between dopamine signaling and the broader landscape of neurotransmitter systems and cellular regulatory processes.

Advanced Analytical Methodologies in Ciladopa Research

Chromatographic Techniques for Ciladopa Quantification in Biological Matrices (Preclinical)

Accurate quantification of a compound in biological matrices (such as plasma, tissue homogenates, or urine) is fundamental in preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Chromatographic techniques coupled with sensitive detection methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are widely employed for the separation and quantification of drugs and metabolites in complex biological samples. jfda-online.comjapsonline.com These techniques utilize a stationary phase and a mobile phase to separate components of a mixture based on their differential interactions with these phases. nih.gov The separated components are then passed through a detector.

HPLC methods have been developed and validated for the quantitative determination of various drugs in biological matrices. jfda-online.comjapsonline.comnih.govresearchgate.net These methods often involve sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation to isolate the analyte from the complex matrix and minimize interference. jfda-online.comjapsonline.comnih.gov The choice of stationary phase (e.g., C18) and mobile phase composition (often a mixture of water or buffer and an organic solvent like acetonitrile) is optimized to achieve adequate separation of the target compound from endogenous substances. researchgate.netbvsalud.orgnih.govnih.gov

UPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to smaller particle sizes in the stationary phase and higher operating pressures. nih.govupf.eduwaters.com This makes UPLC particularly useful for high-throughput analysis and for quantifying compounds present at low concentrations in biological samples. nih.govupf.edu While specific publications detailing HPLC or UPLC methods specifically for this compound quantification in biological matrices were not extensively found in the provided search results, the general principles and widespread application of these techniques in preclinical drug analysis strongly indicate their relevance and likely use in this compound research. jfda-online.comjapsonline.comnih.govresearchgate.netnih.govnih.govupf.eduwaters.comresearchgate.netnih.govnrfhh.comwaters.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful detection techniques frequently coupled with HPLC or UPLC for the sensitive and selective quantification of compounds in biological matrices. bvsalud.orgnih.govnih.govnrfhh.comwaters.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov LC-MS/MS is considered a gold standard for drug quantification in biological samples due to its high selectivity, accuracy, and sensitivity. nih.govwaters.commdpi.com

In LC-MS/MS, the liquid chromatography step separates the analytes, and the mass spectrometer detects them based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing a higher level of specificity and reducing interference from matrix components. bvsalud.orgnih.govresearchgate.netmdpi.com This is particularly important when analyzing complex biological matrices that can cause matrix effects, such as signal suppression or enhancement. researchgate.netresearchgate.net

Methods utilizing LC-MS/MS for quantitative analysis in biological matrices involve careful optimization of ionization parameters (often electrospray ionization, ESI, in positive or negative mode), selection of parent and fragment ions for multiple reaction monitoring (MRM), and validation to ensure linearity, accuracy, precision, and stability. bvsalud.orgnih.govnih.govmdpi.com The development of such methods is essential for preclinical and clinical evaluation of drug candidates. nih.govmdpi.com While direct studies on this compound using these specific techniques were not detailed in the search results, the established role of LC-MS/MS in quantifying diverse small molecules and drug candidates in biological samples underscores its applicability in this compound research. bvsalud.orgnih.govnih.govnrfhh.comwaters.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

Spectroscopic and Imaging Techniques for this compound Analysis

Spectroscopic and imaging techniques provide valuable insights into the structural characteristics of this compound and its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. libretexts.orgmdpi.comrsc.orgnih.gov By analyzing the chemical shifts, spin multiplicity, coupling constants, and integration of signals in NMR spectra (e.g., ¹H NMR and ¹³C NMR), researchers can elucidate the complete structure of a compound. libretexts.orgmdpi.com Two-dimensional NMR techniques further aid in establishing correlations between different nuclei, assisting in the assignment of complex structures. libretexts.orgmdpi.comnih.gov

Infrared (IR) spectroscopy is another valuable tool for structural elucidation, particularly for identifying the presence of specific functional groups within a molecule. scispace.comslideshare.netnih.govbiochemtuition.comlibretexts.org IR spectroscopy measures the vibrations of chemical bonds when exposed to infrared radiation, producing a spectrum with characteristic absorption bands corresponding to different functional groups (e.g., C=O, O-H, C-H). scispace.comslideshare.netbiochemtuition.comlibretexts.org The region below 1500 cm⁻¹ in an IR spectrum, known as the "fingerprint region," is unique to each molecule and can be used for identification by comparison to spectral databases. biochemtuition.com

Both NMR and IR spectroscopy are essential techniques in the characterization of synthesized compounds and the confirmation of their chemical identity. While specific NMR or IR spectra of this compound were not found in the provided results, these techniques would undoubtedly be employed in the synthesis and characterization phase of this compound research to confirm its structure. libretexts.orgmdpi.comrsc.orgnih.govnih.govbiochemtuition.comslideshare.net

In Vitro and Ex Vivo Assay Development for Pharmacological Profiling

In vitro and ex vivo assays are essential for characterizing the pharmacological activity of a compound and understanding its effects on biological systems outside of a living organism or in tissue samples taken from an organism.

In vitro assays are performed in a controlled laboratory environment, often using cell lines, primary cells, enzymes, or isolated receptors. wuxiapptec.comwuxiapptec.com These assays allow researchers to investigate specific molecular interactions and cellular responses induced by the compound. Examples relevant to a dopamine (B1211576) agonist like this compound could include assays measuring adenylyl cyclase activity ( downstream of D1-like receptors), or calcium mobilization.

Ex vivo assays utilize tissues or cells isolated from a living organism that has been exposed to the compound (either in vivo or in vitro). wuxiapptec.comnih.gov These assays can provide insights into the compound's effects in a more physiologically relevant context than simple in vitro systems. For instance, ex vivo studies might involve examining the effect of this compound on neurotransmitter release from brain slices or assessing its activity in functional assays using isolated tissues.

The development of both in vitro and ex vivo assays is crucial for building a comprehensive pharmacological profile of this compound, assessing its potency, efficacy, and selectivity at relevant biological targets, and investigating its downstream effects on cellular pathways and physiological processes. wuxiapptec.comnih.govnews-medical.netmdpi.comsygnaturediscovery.comfda.govwuxibiology.com These studies complement in vivo research by providing mechanistic details and allowing for controlled experimentation.

Future Directions and Open Questions in Ciladopa Preclinical Research

Elucidating Unexplored Mechanisms of Ciladopa Action

The primary mechanism of this compound is understood to be its partial agonism at the D-2 dopamine (B1211576) receptor. nih.gov However, the full spectrum of its molecular interactions and downstream consequences remains an open area for investigation. Future preclinical research could focus on several unexplored avenues:

Downstream Signaling Cascades: Beyond simple receptor binding, the specific intracellular signaling pathways modulated by this compound are not fully characterized. Dopamine receptors are linked to a complex web of signaling proteins. mdpi.com Research could investigate whether this compound exhibits "biased agonism," preferentially activating certain pathways (e.g., G-protein-dependent vs. β-arrestin-dependent signaling) over others. This could explain its distinct behavioral profile compared to full dopamine agonists like apomorphine. nih.gov

Receptor Heteromer Modulation: Dopamine receptors can form complexes (heteromers) with other receptors, such as D1 or adenosine (B11128) A2A receptors, which alters their signaling output. An important open question is how a partial agonist like this compound influences the function of these receptor heteromers, a mechanism that could be crucial in the fine-tuning of neuronal circuits.

Presynaptic Autoreceptor Dynamics: Low doses of this compound were observed to decrease locomotor activity in rats, an effect attributed to the stimulation of presynaptic autoreceptors that inhibit dopamine release. nih.gov A more detailed investigation using advanced techniques like in vivo microdialysis or electrophysiology could provide a quantitative understanding of how this compound modulates dopamine synthesis, packaging, and release at the presynaptic terminal compared to other agonists. nih.gov

Investigation of this compound Analogs with Improved Preclinical Pharmacological Profiles

Medicinal chemistry campaigns to synthesize and evaluate analogs of a lead compound are a cornerstone of drug development. Although the development of this compound itself was halted, its structure provides a valuable scaffold for designing new molecules. A focused investigation of this compound analogs could aim to achieve improved preclinical pharmacological profiles.

Tuning Receptor Activity: The partial agonism of this compound is a key feature. nih.gov Analogs could be designed to systematically vary the level of intrinsic activity at the D2 receptor, from near-silent antagonism to near-full agonism. This would create a toolkit of related compounds to probe the precise level of D2 receptor stimulation needed to achieve desired effects in preclinical models.

Enhancing Receptor Subtype Selectivity: The dopamine receptor family has five main subtypes (D1-D5). While this compound is known as a D2 agonist, a comprehensive profile of its binding affinity and functional activity at all five subtypes is an area for deeper study. Analogs could be synthesized with the goal of increasing selectivity for the D2 subtype, potentially reducing off-target effects mediated by other dopamine receptors.

Improving Pharmacokinetic Properties: Structure-activity relationship (SAR) studies on a series of this compound analogs could identify modifications that improve key drug-like properties. This could include enhancing metabolic stability or fine-tuning brain-to-plasma concentration ratios, leading to a more optimized preclinical candidate.

Exploring Novel Chemical Scaffolds: Inspired by this compound's piperazine (B1678402) core, medicinal chemists could explore related but distinct chemical structures to identify novel partial dopamine agonists, potentially with different side-effect profiles or enhanced efficacy in preclinical assays. The characterization of other novel dopamine agonists, such as D-512 and D-440, serves as a template for this type of investigation. nih.gov

Application of Systems Biology and Omics Approaches in this compound Research

Systems biology offers a powerful framework for understanding the complex biological impact of a pharmacological agent beyond a single target. nih.govwur.nl By integrating high-throughput "omics" data, researchers can build a holistic picture of this compound's effects at the molecular level. nih.gov

Transcriptomics and Proteomics: Treating neuronal cell models or analyzing tissue from preclinical animal models with this compound, followed by transcriptomic (e.g., RNA-seq) or proteomic analysis, would reveal the full scope of gene and protein expression changes it induces. nih.gov This could uncover previously unknown signaling pathways or cellular processes modulated by partial D2 agonism and help construct detailed molecular interaction networks. nih.gov

Metabolomics: Investigating the metabolic profile of brain tissue or cerebrospinal fluid after this compound administration could shed light on its impact on neuronal energy metabolism. This is particularly relevant for neurodegenerative disorders where metabolic dysfunction is a known component of the pathology.

Integrative Multi-Omics Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. youtube.comnih.gov Such an integrative approach could identify key molecular drivers of this compound's effects, discover potential biomarkers that predict response in animal models, and generate new, testable hypotheses about its mechanism of action.

Potential for Repurposing or Repositioning this compound in Novel Preclinical Contexts

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for therapeutic discovery. nih.govfebscongress.orgfrontiersin.orgnih.gov Although this compound's path to clinical use in Parkinson's disease was stopped, its well-defined mechanism as a partial dopamine agonist makes it a valuable tool for preclinical research in other disorders where dopamine signaling is implicated. frontiersin.orgnih.gov

Psychiatric Disorders: Dopamine dysregulation is central to conditions like depression, anhedonia (the inability to feel pleasure), and addiction. mdpi.comnih.gov this compound could be used in preclinical models of these conditions to explore whether partial D2 agonism can restore dopamine homeostasis and alleviate relevant behavioral deficits. nih.gov Its role in the brain's reward pathways could be investigated in models of substance abuse.

Other Movement Disorders: Beyond parkinsonism, dopamine signaling is involved in other movement disorders such as restless legs syndrome or tardive dyskinesia. Preclinical models of these conditions could be used to investigate if a partial agonist like this compound has a stabilizing effect on motor control circuits.

Cognitive Function: Dopamine pathways projecting to the prefrontal cortex are critical for executive functions like working memory and cognitive flexibility. nih.gov this compound could be evaluated in preclinical models of cognitive impairment to determine if partial D2 stimulation can enhance cognitive performance.

This preclinical repositioning would not be for the purpose of immediate clinical translation of this compound itself, but rather to use it as a pharmacological probe to validate partial D2 agonism as a therapeutic strategy in a wider range of CNS disorders.

Q & A

Basic Research Questions

Q. How can researchers efficiently conduct a literature review on Ciladopa's pharmacological mechanisms?

  • Methodological Answer : Begin with systematic searches in specialized databases (e.g., SciFinder, PubMed) using controlled vocabulary (e.g., MeSH terms like "this compound," "dopamine agonists," "Parkinson’s disease"). Prioritize recent review articles and primary studies, noting discrepancies in receptor affinity or therapeutic outcomes. Use citation tracking to identify foundational studies and apply inclusion/exclusion criteria to filter preclinical vs. clinical data .

Q. What are the key considerations when designing in vitro experiments to assess this compound's dopamine receptor affinity?

  • Methodological Answer :

  • Controls : Include positive controls (e.g., known dopamine agonists) and negative controls (e.g., receptor antagonists).
  • Assay Specificity : Use radioligand binding assays (e.g., D1/D2 receptor subtypes) with competitive inhibition protocols.
  • Concentration Gradients : Test a logarithmic range (e.g., 1 nM–100 µM) to establish dose-response curves.
  • Replicability : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry for detailed experimental reporting .

Q. What methodologies ensure accurate quantification of this compound in biological samples during pharmacokinetic studies?

  • Methodological Answer :

  • Analytical Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with deuterated internal standards.
  • Validation : Adhere to FDA bioanalytical method validation guidelines for linearity, precision, and recovery rates.
  • Sample Preparation : Optimize protein precipitation or solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory findings in this compound's efficacy across different disease models?

  • Methodological Answer :

  • Cross-Validation : Replicate studies in multiple models (e.g., MPTP-induced Parkinsonism in primates vs. 6-OHDA rodent models).
  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., dosing regimens, species differences).
  • Mechanistic Studies : Use knockout models or siRNA to isolate receptor-specific effects .

Q. How can researchers integrate omics data to elucidate this compound's metabolic pathways and off-target effects?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Perform RNA sequencing or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.
  • Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to map interactions and predict off-targets (e.g., serotonin receptors).
  • In Silico Validation**: Apply molecular docking simulations to assess binding affinities for non-dopaminergic targets .

Q. What frameworks help reconcile discrepancies between this compound's in vitro potency and in vivo bioavailability data?

  • Methodological Answer :

  • PBPK Modeling : Develop physiologically based pharmacokinetic models to simulate absorption/distribution dynamics.
  • Protein Binding Assays : Measure plasma protein binding rates to adjust free drug concentration estimates.
  • Permeability Studies : Use Caco-2 cell monolayers or artificial membranes to assess blood-brain barrier penetration .

Methodological Rigor and Reproducibility

Q. How should researchers approach the synthesis and characterization of novel this compound analogs for structure-activity studies?

  • Methodological Answer :

  • Synthetic Protocols : Document reaction conditions (e.g., catalysts, temperatures) per the Beilstein Journal’s experimental guidelines.
  • Characterization : Provide NMR (¹H/¹³C), HRMS, and HPLC purity data (≥95%).
  • Data Reporting : Include crystallographic data (if available) and comparative tables for analogs (see Table 1 ) .

Table 1 : Key Analytical Parameters for this compound Analogs

ParameterMethodAcceptance Criteria
PurityHPLC-UV (C18 column)≥95% peak area
Molecular WeightHRMS±2 ppm deviation
Stereochemical IdentityChiral HPLC or X-ray>99% enantiomeric excess

Q. What statistical approaches are optimal for analyzing dose-dependent neuroprotective effects of this compound in preclinical trials?

  • Methodological Answer :

  • Non-Linear Regression : Fit data to sigmoidal Emax models to estimate EC₅₀ values.
  • ANCOVA : Adjust for covariates like animal weight or baseline motor scores.
  • Power Analysis : Use G*Power software to determine sample sizes ensuring 80% power (α=0.05) .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported toxicological profiles of this compound across studies?

  • Methodological Answer :

  • Toxicogenomics : Compare gene expression signatures in hepatotoxicity models.
  • Dose-Escalation Studies : Conduct OECD-compliant acute/chronic toxicity tests with histopathological analysis.
  • Literature Triangulation : Reconcile findings using PRISMA guidelines for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.